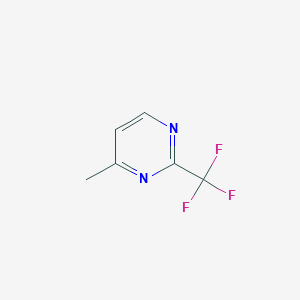

4-Methyl-2-(trifluoromethyl)pyrimidine

概要

説明

4-Methyl-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the fourth position and a trifluoromethyl group at the second position. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence the compound’s reactivity, stability, and biological activity.

生化学分析

Biochemical Properties

4-Methyl-2-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound can increase metabolic stability and permeability, decrease the basicity of the proximal amine, or change the conformation of the molecule . These interactions can influence the compound’s activity and effectiveness in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s trifluoromethyl group can enhance drug potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions with proteins . This can lead to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the trifluoromethyl group can play a crucial role in the compound’s binding interactions, affecting its overall activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that the trifluoromethyl group can contribute to the compound’s stability and influence its long-term effects on cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s trifluoromethyl group can affect metabolic flux and metabolite levels, influencing its overall metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and distribution within the body .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the cyclo-condensation of fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride with appropriate precursors . Another method involves the exchange of chlorine atoms with fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods

Industrial production of 4-Methyl-2-(trifluoromethyl)pyrimidine often employs scalable synthetic routes that ensure high yield and purity. The use of efficient fluorinating agents and optimized reaction conditions are crucial for large-scale synthesis. The process may involve the use of continuous flow reactors to enhance reaction efficiency and safety.

化学反応の分析

Types of Reactions

4-Methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation can yield pyrimidine N-oxides .

科学的研究の応用

Agrochemical Applications

Building Block for Agrochemicals

4-Methyl-2-(trifluoromethyl)pyrimidine serves as a crucial building block in the synthesis of agrochemicals. The trifluoromethyl group enhances the stability and efficacy of herbicides, insecticides, and fungicides. Notably, it is used in the synthesis of various plant growth regulators such as auxins and cytokinins, which are vital for crop development and protection against pests .

Examples of Agrochemicals

- Fluazinam : A potent fungicide developed using trifluoromethylpyridine derivatives.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine : Utilized as an intermediate in the production of several crop-protection products .

Pharmaceutical Applications

Synthesis of Pharmaceuticals

In the pharmaceutical sector, 4-MTA is employed as a key intermediate in the synthesis of various drugs. Its unique structural characteristics make it suitable for creating complex molecules used in anti-inflammatory, anti-cancer, and anti-depressant medications. The trifluoromethyl group contributes to the chemical stability of these drugs, enhancing their therapeutic effectiveness .

FDA-Approved Drugs

Several FDA-approved drugs incorporate trifluoromethyl groups within their structures. These compounds have shown improved pharmacological properties due to the presence of fluorine atoms . The ongoing research indicates that many candidates containing this moiety are currently undergoing clinical trials.

Electronic Materials

Role in Electronic Material Production

The unique properties of 4-MTA make it an ideal candidate for synthesizing electronic materials. Its high boiling and melting points allow it to be used in creating polymers and oligomers that are essential for electronic applications . The stability imparted by the trifluoromethyl group ensures that these materials maintain their integrity under various conditions.

Other Chemical Applications

Versatile Chemical Building Block

Beyond agrochemicals and pharmaceuticals, 4-MTA is instrumental in synthesizing a wide range of other chemicals:

- Surfactants : Used in cleaning products and emulsifiers.

- Cosmetic Ingredients : Incorporated into formulations for skin care and beauty products.

- Optical Brighteners : Utilized in laundry detergents to enhance brightness .

Comprehensive Data Table

| Application Area | Examples/Details | Key Features |

|---|---|---|

| Agrochemicals | Fluazinam, Auxins | Enhanced stability and efficacy |

| Pharmaceuticals | Anti-inflammatory drugs, Anti-cancer agents | Improved therapeutic effectiveness |

| Electronic Materials | Polymers, Oligomers | High thermal stability |

| Other Chemicals | Surfactants, Cosmetic ingredients | Versatile building block |

Case Study 1: Fluazinam Synthesis

Fluazinam was synthesized using intermediates derived from 4-MTA. The trifluoromethyl substitution was crucial for enhancing its fungicidal activity compared to traditional chlorine-based compounds. This case exemplifies how structural modifications can lead to significant improvements in agricultural efficacy .

Case Study 2: Development of Antiviral Agents

Research has demonstrated that compounds containing the trifluoromethylpyridine structure exhibit potent antiviral properties. These findings are supported by ongoing clinical trials that aim to explore new antiviral therapies derived from 4-MTA .

作用機序

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

類似化合物との比較

Similar Compounds

2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but with a chlorine atom instead of a methyl group.

4-Methyl-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

4-Methyl-2-(trifluoromethyl)pyrimidine is unique due to the combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in various applications .

生物活性

4-Methyl-2-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development, supported by case studies and research findings.

The compound is characterized by its trifluoromethyl group , which enhances its metabolic stability and permeability. This modification can significantly affect the compound's interaction with enzymes and proteins, influencing its biological activity. The trifluoromethyl group can lower the pKa of nearby functional groups, facilitating hydrogen bonding interactions that are crucial for binding to biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₄F₃N₃ |

| Molecular Weight | 165.10 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | High stability due to trifluoromethyl substitution |

Cellular Effects

Research indicates that this compound can influence various cellular processes, including cell signaling pathways and gene expression. Its effects on cellular metabolism have been observed in several studies, where it demonstrated the ability to modulate cellular functions by interacting with specific molecular targets .

Case Study: Cytotoxicity Against HepG2 Cells

In a study examining the cytotoxic effects of pyrimidine derivatives, this compound was tested against the HepG2 cell line. Results showed that while some derivatives exhibited significant cytotoxicity, this compound maintained a favorable safety profile with an IC50 greater than 100 μM, indicating low toxicity at therapeutic concentrations .

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The trifluoromethyl group enhances binding affinity through strong hydrogen bonds and hydrophobic interactions. This allows the compound to modulate enzymatic activity and influence metabolic pathways.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Inhibits or activates specific enzymes |

| Gene Expression Modulation | Alters transcription factors involved in cell regulation |

| Pathway Influence | Affects signaling pathways related to metabolism |

Comparison with Similar Compounds

This compound shares structural similarities with other pyrimidine derivatives but exhibits unique biological properties due to its trifluoromethyl group. For instance, 2-Chloro-4-(trifluoromethyl)pyrimidine lacks the methyl group and demonstrates different pharmacological profiles .

Table 3: Comparison of Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| This compound | Methyl and trifluoromethyl groups present | Moderate cytotoxicity |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Chlorine instead of methyl | Variable activity |

| 4-Methyl-2-(trifluoromethyl)pyridine | Pyridine ring instead of pyrimidine | Different receptor interactions |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further research in drug development. Its activity against various cancer cell lines suggests potential as an anticancer agent. Additionally, ongoing studies are investigating its antimicrobial and antiviral properties, which could lead to new therapeutic applications .

Case Study: Antimicrobial Activity

In a study focused on antimicrobial efficacy, compounds similar to this compound were tested against Gram-positive bacteria and yeast. Results indicated promising activity against these pathogens, highlighting the potential for developing new antibiotics based on this chemical structure .

特性

IUPAC Name |

4-methyl-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOQVQSTUMAGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610239 | |

| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017464-05-9 | |

| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。